molecular formula C21H29N7O2 B2952250 6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine CAS No. 674294-58-7

6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2952250
CAS No.: 674294-58-7
M. Wt: 411.51
InChI Key: HGUCEZYESSCDDH-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with azepane, benzylpiperazine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, nitration is performed to introduce the nitro group at the 5-position.

    Substitution with Azepane: The azepane moiety is introduced via nucleophilic substitution, often using azepane and a suitable leaving group on the pyrimidine ring.

    Introduction of Benzylpiperazine: The final step involves the coupling of benzylpiperazine to the 2-position of the pyrimidine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The azepane and benzylpiperazine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of new derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Study of its effects on biological systems, including its binding affinity to various receptors.

    Chemical Biology: Use as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.

    Inhibiting Enzymes: Blocking the activity of enzymes critical for certain biological processes.

    Altering Cellular Pathways: Affecting cellular pathways to induce desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Azepan-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
  • 6-(Azepan-1-yl)-2-(4-phenylpiperazin-1-yl)-5-nitropyrimidin-4-amine
  • 6-(Azepan-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Uniqueness

6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is unique due to the presence of the benzylpiperazine moiety, which may confer distinct biological activity compared to its analogs. This uniqueness can be leveraged in drug development to target specific biological pathways or receptors.

Properties

IUPAC Name

6-(azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O2/c22-19-18(28(29)30)20(26-10-6-1-2-7-11-26)24-21(23-19)27-14-12-25(13-15-27)16-17-8-4-3-5-9-17/h3-5,8-9H,1-2,6-7,10-16H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUCEZYESSCDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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